{[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid
Overview
Description
{[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid is a compound that features an imidazole ring substituted with a 2-methylphenyl group and a thioacetic acid moiety. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-methylphenyl imidazole with thioacetic acid under reflux conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid to facilitate the formation of the thioester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can optimize reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
{[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid undergoes various chemical reactions, including:
Oxidation: The thioacetic acid moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to yield imidazolines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazolines.
Substitution: Brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
{[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of {[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. The thioacetic acid moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of their function.
Comparison with Similar Compounds
Similar Compounds
1-(2-methylphenyl)-1H-imidazole: Lacks the thioacetic acid moiety.
Thioacetic acid: Lacks the imidazole ring.
2-methylphenyl imidazole: Similar structure but without the thioacetic acid group.
Uniqueness
{[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid is unique due to the combination of the imidazole ring and thioacetic acid moiety, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to its individual components.
Properties
IUPAC Name |
2-[1-(2-methylphenyl)imidazol-2-yl]sulfanylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-9-4-2-3-5-10(9)14-7-6-13-12(14)17-8-11(15)16/h2-7H,8H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJFBTXRNIOGNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=CN=C2SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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